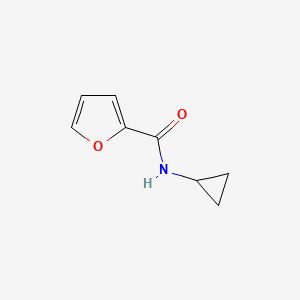

N-cyclopropylfuran-2-carboxamide

Description

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-cyclopropylfuran-2-carboxamide |

InChI |

InChI=1S/C8H9NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |

InChI Key |

SMGOKOAYEGQJLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in N Cyclopropylfuran 2 Carboxamide Transformations

Mechanistic Investigations of Amide Bond Formation

The synthesis of N-cyclopropylfuran-2-carboxamide typically involves the formation of an amide bond between furan-2-carboxylic acid and cyclopropylamine (B47189). This reaction is a classic example of nucleophilic acyl substitution. The mechanism commences with the activation of the carboxylic acid, furan-2-carboxylic acid. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into the more reactive furan-2-carbonyl chloride.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be employed. These reagents react with the carboxylic acid to form a highly reactive intermediate. For instance, DCC forms an O-acylisourea intermediate.

In the subsequent step, the nitrogen atom of cyclopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated furan-2-carboxylic acid derivative. This attack results in the formation of a tetrahedral intermediate. The final step involves the collapse of this intermediate, with the departure of the leaving group (e.g., a chloride ion or dicyclohexylurea), to yield the stable amide, this compound. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid (e.g., HCl) generated during the reaction. nih.govsigmaaldrich.com

A study by researchers synthesized N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.gov This method can be adapted for the synthesis of this compound.

Oxidative Cyclization and Radical Reaction Pathways in Furan (B31954) Systems

The furan ring in this compound is susceptible to oxidative cyclization and radical reactions. The electron-rich nature of the furan ring makes it a target for various oxidizing agents and radical species.

Oxidative cyclization reactions of furan derivatives can be initiated by various reagents, including metal catalysts and peroxy acids. rsc.org For instance, silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have been shown to produce substituted furan-4-carboxamides. organic-chemistry.orgacs.orgnih.govresearchgate.netncku.edu.tw While not directly involving this compound, these studies provide insight into the types of oxidative transformations the furan moiety can undergo. The mechanism often involves the coordination of the metal to the furan ring, followed by nucleophilic attack and subsequent cyclization.

The furan ring is also reactive towards radical species, such as hydroxyl radicals (•OH). whiterose.ac.ukacs.orgacs.org The reaction of hydroxyl radicals with furan and its derivatives can proceed through addition of the •OH radical to the furan ring or by hydrogen atom abstraction from the ring. whiterose.ac.ukacs.org These reactions are significant in atmospheric chemistry and combustion processes. whiterose.ac.ukacs.orgacs.org Studies on the kinetics of these reactions show a negative temperature dependence, indicating that the addition reactions are dominant under many conditions. acs.org

The table below summarizes the rate coefficients for the reaction of hydroxyl radicals with furan and related compounds.

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions |

| Furan | (3.34 ± 0.48) × 10⁻¹¹ | Pressure-independent |

| 2-Methylfuran | (7.38 ± 0.37) × 10⁻¹¹ | - |

| 2,5-Dimethylfuran | (1.15 ± 0.07) × 10⁻¹⁰ | p ≤ 200 mbar |

Data sourced from multiple kinetic studies. whiterose.ac.ukacs.orgwhiterose.ac.uk

Electrophilic and Nucleophilic Processes Governing Furan-2-carboxamide Reactivity

The reactivity of the furan ring in this compound is characterized by its susceptibility to electrophilic substitution. ijabbr.compearson.com The electron-donating character of the oxygen atom increases the electron density of the ring, making it more reactive than benzene. Electrophilic attack occurs preferentially at the C2 (α) position, which is adjacent to the oxygen atom, due to the greater stabilization of the cationic intermediate (the arenium ion) at this position. pearson.com

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. ijabbr.com However, the high reactivity of the furan ring necessitates the use of mild reaction conditions to avoid polymerization or ring-opening. ijabbr.com For example, nitration can be achieved using a mild nitrating agent like acetyl nitrate. ijabbr.com

While the furan ring itself is not typically subject to nucleophilic attack unless activated by strongly electron-withdrawing groups, the amide functionality introduces additional reactivity. The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions involving the furan ring. The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group.

Furthermore, the presence of the carboxamide group can influence the regioselectivity of electrophilic substitution on the furan ring. The amide group is generally considered to be a deactivating group in electrophilic aromatic substitution, but its effect on the furan ring can be complex.

Ring-Opening and Rearrangement Dynamics in Cyclopropylfuran Systems

The cyclopropyl (B3062369) group attached to the amide nitrogen introduces a source of ring strain that can drive unique rearrangement reactions. The cyclopropyl ring can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions. cdnsciencepub.comnih.govcdnsciencepub.combohrium.comacs.org

One notable rearrangement is the Cloke-Wilson rearrangement, where cyclopropyl ketones or related compounds rearrange to form five-membered heterocycles like dihydrofurans. nih.gov While this compound is not a ketone, the principles of ring strain release can be relevant. Thermal or photochemical activation can lead to homolytic cleavage of a C-C bond in the cyclopropyl ring, forming a diradical intermediate. This intermediate can then undergo further reactions, potentially involving the furan ring or the amide group.

For example, the thermal isomerization of spiro[n.2]alkan-2-ones, which contain a cyclopropyl ketone moiety, can lead to dihydrofuran derivatives. cdnsciencepub.comcdnsciencepub.com The efficiency of these rearrangements is influenced by conformational factors and the presence of substituents. cdnsciencepub.comcdnsciencepub.com In the context of this compound, it is conceivable that under certain conditions, the cyclopropyl ring could open and interact with the furan system, leading to novel rearranged products. However, specific studies on the ring-opening and rearrangement dynamics of this compound itself are not widely reported.

Computational and Experimental Approaches to Mechanistic Elucidation

A combination of computational and experimental techniques is essential for a thorough understanding of the reaction mechanisms of this compound.

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. organic-chemistry.orgacs.orgnih.govresearchgate.netncku.edu.tw DFT can be used to:

Calculate the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. csic.es

Determine the geometries of intermediates and transition states.

Predict the regioselectivity and stereoselectivity of reactions.

Investigate the role of catalysts in reaction mechanisms. organic-chemistry.orgacs.orgnih.govresearchgate.netncku.edu.tw

For example, DFT calculations have been used to support the proposed mechanism for the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols to furan-4-carboxamides, highlighting the chelation of the Ag(I) catalyst by the amide and alkyne groups. organic-chemistry.orgacs.orgnih.govresearchgate.netncku.edu.tw Similar computational studies on this compound could provide valuable insights into its reactivity.

Experimental Approaches: A variety of experimental techniques are employed to study reaction mechanisms:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify reactants, products, and sometimes, stable intermediates. ontosight.ai

Isotope Labeling Studies: Replacing an atom with its isotope (e.g., ¹³C for ¹²C, or ²H for ¹H) can help to trace the movement of atoms during a reaction and elucidate bond-breaking and bond-forming steps.

Trapping Experiments: The use of trapping agents can help to capture and identify reactive intermediates, such as radicals or carbenes.

By integrating the findings from both computational and experimental studies, a comprehensive and detailed picture of the reaction mechanisms governing the transformations of this compound can be achieved.

Spectroscopic and Analytical Characterization for Structural Validation of N Cyclopropylfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in the structural assignment of N-cyclopropylfuran-2-carboxamide and its derivatives.

In the ¹H NMR spectrum of a related compound, N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-cyclopropylfuran-2-carboxamide, distinct signals corresponding to the cyclopropyl (B3062369) and furan (B31954) protons are observed. amazonaws.com The cyclopropyl protons typically appear as a complex multiplet in the upfield region of the spectrum, while the furan protons resonate at lower field due to the aromatic nature of the ring. amazonaws.com The amide proton (N-H) signal is also a key diagnostic feature. amazonaws.comrsc.org

The ¹³C NMR spectrum provides complementary information, showing characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the cyclopropyl group. amazonaws.comrsc.org For instance, in a similar carboxamide, the carbonyl carbon (C=O) signal appears around δ 161.3 ppm. rsc.org The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the complete and unambiguous assignment of the molecule's structure. scielo.org.mx

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative amazonaws.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (amide) | 8.68 | s | - |

| H (furan) | 7.10 | d | 3.4 |

| H (furan) | 6.51 | dd | 3.4, 1.6 |

| H (cyclopropyl) | 2.90 | m | - |

| H (cyclopropyl) | 0.99 | m | - |

| H (cyclopropyl) | 0.80 | m | - |

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative amazonaws.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 162.4 |

| C (furan) | 147.2 |

| C (furan) | 144.5 |

| C (furan) | 117.1 |

| C (furan) | 111.2 |

| CH (cyclopropyl) | 31.2 |

| CH₂ (cyclopropyl) | 10.4 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. amazonaws.comnih.govtaylorfrancis.com For instance, the calculated exact mass of a related derivative was found to be in close agreement with the experimentally determined value, confirming its elemental composition. amazonaws.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. uni-saarland.de Under electron ionization (EI), the molecule fragments in a predictable manner, with the resulting charged fragments being detected. The analysis of these fragments helps to piece together the molecular structure. uni-saarland.de For this compound, characteristic fragments would likely arise from the cleavage of the amide bond and the fragmentation of the furan and cyclopropyl rings.

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative amazonaws.com

| Ion | Calculated m/z | Found m/z |

|---|

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the amide functionality. msu.eduspecac.com The N-H stretching vibration of the secondary amide typically appears as a single, sharp peak in the range of 3300-3500 cm⁻¹. msu.edu The presence of the furan ring will give rise to C-H and C=C stretching vibrations in the aromatic region (around 3100-3150 cm⁻¹ and 1500-1600 cm⁻¹, respectively), as well as C-O stretching bands. vscht.cz The cyclopropyl group will show characteristic C-H stretching vibrations just above 3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300-3500 |

| Furan C-H | Stretch | 3100-3150 |

| Cyclopropyl C-H | Stretch | ~3050 |

| Amide C=O | Stretch | 1650-1680 |

| Furan C=C | Stretch | 1500-1600 |

Chromatographic Techniques for Purity Assessment and Isolation of this compound and its Analogs

Chromatographic methods are essential for assessing the purity of this compound and for the isolation of the compound and its analogs. mun.cachromatographyonline.com Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are routinely employed.

TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions.

HPLC is a more powerful technique for quantitative purity analysis. chromatographyonline.com By using a suitable stationary phase and mobile phase, this compound can be separated from any impurities or starting materials. The purity is determined by the relative area of the main peak in the chromatogram. chromatographyonline.com In some cases, analytical supercritical fluid chromatography (SFC) has been used for the purification of related chiral compounds. amazonaws.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. aps.orgjhu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule. aps.orgresearchgate.net

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide unambiguous proof of their structure. aps.orgmdpi.com This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers, if present, and for understanding the preferred conformation of the molecule in the solid state. nih.gov The crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

Computational Chemistry and Theoretical Modeling of N Cyclopropylfuran 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. mpg.denih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy that makes it suitable even for relatively large systems. mpg.deictp.it For N-cyclopropylfuran-2-carboxamide, DFT calculations can map out the distribution of electrons, which is fundamental to understanding its chemical behavior.

Key aspects of its electronic structure that can be determined include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this compound, the oxygen atom of the carbonyl group and the oxygen within the furan (B31954) ring are expected to be electron-rich sites, susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group would be an electron-poor site.

Reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. mdpi.comchemrxiv.org These theoretical calculations allow for the prediction of how the molecule will interact with other reagents and can guide the design of new synthetic routes. scirp.orgrsc.org

Table 1: Predicted Electronic Properties of this compound using DFT This table presents illustrative data typical for such a compound, as calculated by DFT methods.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Indicates electron-donating capability |

| ELUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity |

| Chemical Potential (μ) | -4.0 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.86 eV | Quantifies the ability to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. dovepress.comacademie-sciences.fr An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. mdpi.commdpi.com By simulating the molecule in a solvent, one can observe the formation and dynamics of hydrogen bonds between the amide group and water molecules, or between molecules of this compound itself. dovepress.comacademie-sciences.fr The simulation can reveal preferred solvation shells and provide insights into the molecule's solubility and how it might interact with a biological target, such as the active site of an enzyme. nih.gov

Table 2: Key Dihedral Angles and Potential Conformers of this compound This table provides a hypothetical conformational analysis based on principles of molecular mechanics.

| Dihedral Angle | Description | Stable Conformations (Energy) |

|---|---|---|

| τ1 (O=C-C-O) | Rotation of furan ring vs. carbonyl | ~0° (planar, higher energy), ~180° (anti-planar, lower energy) |

| τ2 (C-C-N-C) | Rotation around amide C-N bond | ~180° (trans, highly stable), ~0° (cis, high energy) |

| τ3 (C-N-Ccyclopropyl-C) | Orientation of cyclopropyl (B3062369) ring | Staggered conformations preferred over eclipsed |

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Chemoinformatics and computational modeling are central to modern SAR, allowing for the rapid virtual screening of many compounds to identify promising candidates.

For this compound, a hypothetical SAR study would begin by defining a scaffold and creating a virtual library of analogues. Modifications could include:

Substituting the cyclopropyl group with other small alkyl or cyclic groups.

Introducing substituents (e.g., halogens, methyl groups) at different positions on the furan ring.

Replacing the furan ring with other five- or six-membered heterocycles.

For each analogue in this virtual library, a range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These calculations help predict the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com By correlating these descriptors with experimentally determined (or computationally predicted) activity, models can be built to predict the activity of new, unsynthesized compounds. This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov

Table 3: Illustrative Chemoinformatic Analysis for a Virtual SAR Library based on this compound This table shows hypothetical data for a representative SAR study.

| Compound | Modification | Predicted logP | Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | This compound | 1.5 | 49.4 | 150 |

| Analogue 1 | Replace cyclopropyl with isopropyl | 1.8 | 49.4 | 200 |

| Analogue 2 | Add 5-chloro to furan ring | 2.1 | 49.4 | 95 |

| Analogue 3 | Replace furan with thiophene (B33073) | 1.7 | 41.2 | 125 |

Prediction of Spectroscopic Parameters and Reaction Energetics

Computational chemistry is a highly effective tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. plos.org Quantum chemical methods, like DFT, can calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By comparing the predicted 1H and 13C NMR spectra with experimental data, researchers can verify the proposed structure and assign specific signals to the correct atoms. Deviations between calculated and experimental shifts can sometimes point to specific conformational or solvent effects.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. chemrxiv.org These calculations help in assigning the vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the amide group.

Beyond spectroscopy, theoretical calculations are used to predict the energetics of chemical reactions. rsc.orgnih.gov For any proposed reaction involving this compound, such as its synthesis or degradation, the reaction pathway can be modeled. This involves locating the structures of reactants, products, and, crucially, the transition state. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. beilstein-journals.org This allows chemists to evaluate the feasibility of a reaction under different conditions and to understand the reaction mechanism at a molecular level, potentially leading to the optimization of synthetic procedures. ucl.ac.uk

Table 4: Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data to illustrate the application of computational prediction.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (carbonyl) | 159.5 | 158.8 |

| C2 (furan, attached to C=O) | 147.2 | 146.9 |

| C5 (furan) | 145.1 | 144.6 |

| C3 (furan) | 115.8 | 115.3 |

| C4 (furan) | 112.9 | 112.4 |

| CH (cyclopropyl, attached to N) | 24.5 | 23.9 |

| CH2 (cyclopropyl) | 7.1 | 6.8 |

Structural Modifications and Analog Development of N Cyclopropylfuran 2 Carboxamide

Systematic Variation of N-Substituents and Furan (B31954) Ring Modifications

The systematic modification of the N-cyclopropylfuran-2-carboxamide scaffold involves altering the two primary components: the N-cyclopropyl group and the furan ring. These variations allow for a detailed exploration of the structure-activity relationship (SAR), revealing how specific structural features influence biological activity.

N-Substituent Variation: The cyclopropyl (B3062369) group is a small, rigid substituent that can be replaced with a variety of other groups to probe the steric and electronic requirements of the target binding site. Modifications can range from simple alkyl groups to more complex cyclic or aromatic systems. The goal is to identify substituents that may offer improved interactions, alter lipophilicity, or enhance metabolic stability.

Table 1: Examples of Systematic Structural Variations

| Modification Type | Parent Structure Moiety | Potential Replacement/Modification | Rationale for Variation |

| N-Substituent | Cyclopropyl | Methyl, Ethyl, Isopropyl, Phenyl | To explore steric tolerance and electronic effects at the amide nitrogen. |

| N-Substituent | Cyclopropyl | Cyclobutyl, Cyclopentyl | To investigate the impact of increasing ring size and altered lipophilicity. |

| Furan Ring | Hydrogen at C5 | Methyl, Halogen (Cl, F), Nitro | To modify electronic properties and introduce potential new binding interactions. |

| Furan Ring | Furan | Dihydrofuran, Tetrahydrofuran | To increase conformational flexibility and alter the planarity of the scaffold. |

Design and Synthesis of Functionalized this compound Analogs

The creation of functionalized analogs is a key step in lead optimization. The synthesis of the parent compound, this compound, is typically achieved through the reaction of furan-2-carbonyl chloride with cyclopropylamine (B47189). mdpi.com To produce functionalized analogs, this general strategy is adapted by using substituted starting materials.

For instance, analogs with substituents on the furan ring can be synthesized from the corresponding substituted furan-2-carbonyl chlorides. Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, offer powerful tools for introducing a wide range of functional groups. mdpi.com This reaction could be used, for example, to couple various aryl or heteroaryl boronic acids to a halogenated this compound precursor, yielding a library of diverse analogs. mdpi.com

Table 2: Synthetic Strategies for Functionalized Analogs

| Target Analog | Synthetic Approach | Key Reagents | Reference Reaction Type |

| N-cyclopropyl-5-phenylfuran-2-carboxamide | Suzuki-Miyaura Coupling | N-cyclopropyl-5-bromofuran-2-carboxamide, Phenylboronic acid, Palladium catalyst | Cross-coupling reaction mdpi.com |

| N-(2-hydroxycyclopropyl)furan-2-carboxamide | Amide Coupling | Furan-2-carbonyl chloride, 2-Aminocyclopropanol | Standard amidation |

| N-cyclopropyl-3-methylfuran-2-carboxamide | Amide Coupling | 3-Methylfuran-2-carbonyl chloride, Cyclopropylamine | Standard amidation |

Heterocyclic Ring Incorporations into this compound Scaffolds

Replacing the furan ring with other heterocyclic systems is a common strategy in drug discovery to create novel molecular scaffolds. conicet.gov.ar This approach, a form of scaffold hopping, aims to identify core structures with improved properties while maintaining the key binding interactions of the original molecule. The furan ring can be replaced by other five- or six-membered heterocycles, which can act as bioisosteres, mimicking its size and electronic features but offering different metabolic profiles, solubility, and hydrogen bonding capabilities. ucl.ac.ukbeilstein-journals.org

For example, replacing the furan with a thiophene (B33073) ring results in a structurally similar compound, while incorporating a pyridine (B92270) ring introduces a basic nitrogen atom, which can significantly alter physicochemical properties like solubility and potential for ionic interactions. Other heterocycles like pyrazoles, oxadiazoles, or triazoles can also be incorporated to modulate the compound's properties and explore new chemical space. rsc.orgmdpi.com

Table 3: Potential Heterocyclic Scaffolds

| Parent Scaffold | Incorporated Heterocycle | Resulting Scaffold Name | Potential Advantage |

| Furan | Thiophene | N-cyclopropylthiophene-2-carboxamide | Altered metabolic stability and electronic distribution. |

| Furan | Pyridine | N-cyclopropylpicolinamide | Increased aqueous solubility, introduction of a hydrogen bond acceptor. |

| Furan | 1H-Pyrazole | N-cyclopropyl-1H-pyrazole-3-carboxamide | Different hydrogen bonding pattern, potential for new interactions via pyrazole (B372694) nitrogens. |

| Furan | Oxazole | N-cyclopropyloxazole-4-carboxamide | Modulation of electronic properties and metabolic stability. drughunter.com |

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug-like properties by replacing a functional group with another that has similar physical or chemical characteristics. drughunter.comnih.gov This approach can be applied to the this compound structure to enhance potency, improve selectivity, alter metabolism, and reduce toxicity. drughunter.com

Key opportunities for bioisosteric replacement in this scaffold include:

Amide Bond Replacement: The central amide linker is often susceptible to metabolic cleavage. Replacing it with more stable bioisosteres, such as a 1,2,4-triazole (B32235) or a 1,2,4-oxadiazole, can improve the pharmacokinetic profile of the molecule while mimicking the hydrogen bonding properties of the original amide. drughunter.com

Cyclopropyl Group Replacement: The small, lipophilic cyclopropyl group can be swapped with other small substituents. For instance, a trifluoromethyl oxetane (B1205548) group has been explored as a bioisostere for a tert-butyl group, offering decreased lipophilicity and improved metabolic stability, a principle that could be applied here. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine is another common tactic to block metabolic oxidation at specific sites. nih.govcambridgemedchemconsulting.com

Table 4: Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Location in Scaffold | Primary Rationale |

| Amide (-CONH-) | 1,2,4-Triazole | Linker | Enhance metabolic stability, mimic H-bonding. drughunter.com |

| Furan Ring | Thiophene Ring | Core Heterocycle | Classical bioisostere, alter electronics and metabolism. nih.gov |

| Furan Ring | 4-Fluorophenyl | Core Scaffold | Modulate properties and potentially introduce new interactions via fluorine. nih.gov |

| Cyclopropyl Group | Oxetane | N-Substituent | Improve metabolic stability and solubility. |

Emerging Research Applications of N Cyclopropylfuran 2 Carboxamide Scaffolds

Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology, enabling the study of biological processes in living systems. These small molecules are designed to interact with specific biological targets, such as proteins, to elucidate their function, localization, and activity. snv63.ru The N-cyclopropylfuran-2-carboxamide scaffold possesses several characteristics that make it an attractive candidate for the development of molecular probes.

The development of effective molecular probes often involves the strategic modification of a core scaffold to incorporate reporter groups or reactive functionalities for target identification. frontiersin.org While specific examples of this compound being used directly as a molecular probe are not extensively documented, its structural components are found in various bioactive molecules. The furan (B31954) ring can participate in various interactions with biological macromolecules, and the carboxamide linkage provides a site for hydrogen bonding. The cyclopropyl (B3062369) group, with its unique conformational constraints, can influence binding affinity and selectivity. nih.gov

The general strategy for developing a molecular probe from a scaffold like this compound would involve synthesizing derivatives that retain the core binding elements while incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) or a photoreactive group for covalent labeling of the target protein. mdpi.com These probes could then be used in a variety of chemical biology applications, such as:

Target Identification and Validation: Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery. nsf.gov An this compound-based probe could be used in affinity chromatography or activity-based protein profiling (ABPP) experiments to isolate and identify its binding partners from complex biological lysates.

Imaging and Localization Studies: By attaching a fluorescent dye to the scaffold, researchers can create probes to visualize the subcellular localization of a target protein or to monitor changes in its distribution in response to stimuli.

Assay Development: Probes can be designed to report on the activity of an enzyme or the occupancy of a receptor, providing a means to screen for other molecules that modulate the target's function.

The versatility of the this compound scaffold suggests its potential for creating a range of molecular probes to investigate diverse biological questions.

Utility as Building Blocks for Complex Molecule Synthesis

The this compound core structure represents a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. smolecule.com The furan ring is a versatile heterocycle that can be chemically modified at various positions, while the carboxamide and cyclopropyl groups offer opportunities for further diversification. ucl.ac.ukmdpi.com

The synthesis of libraries of related compounds is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The this compound scaffold can serve as a starting point for the generation of such libraries. For instance, the furan ring can undergo electrophilic substitution reactions, and the amide N-H can be alkylated or acylated. The cyclopropyl group can also be substituted to introduce additional diversity.

A notable example of the utility of a related furan-2-carboxamide derivative is in the multicomponent Ugi reaction. This reaction allows for the rapid assembly of complex molecules from simple starting materials. In one study, a furan-2-carboxylic acid was used as a component in a four-component Ugi reaction to synthesize a library of N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamides. nih.gov This demonstrates how the furan-carboxamide motif can be readily incorporated into complex molecular architectures.

The table below illustrates the potential for diversification of the this compound scaffold for the synthesis of more complex molecules.

| Modification Site | Potential Reactions | Resulting Functionality | Potential Applications |

| Furan Ring | Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling | Introduction of various substituents (e.g., halogens, alkyl, aryl groups) | Modulation of electronic properties and steric bulk to optimize target binding. |

| Amide N-H | Alkylation, Acylation | Secondary or tertiary amides with diverse substituents | Altering hydrogen bonding capacity and introducing new interaction points. |

| Cyclopropyl Group | Functionalization of the ring | Introduction of additional functional groups | Exploring new chemical space and improving pharmacokinetic properties. |

The modular nature of this scaffold makes it a powerful tool for synthetic chemists to generate novel and structurally diverse molecules for various research applications. mdpi.com

Integration into Diverse Chemical Libraries for High-Throughput Screening Campaigns

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" with a desired biological activity. thermofisher.com Chemical libraries for HTS are collections of diverse small molecules that are designed to cover a broad range of chemical space. The inclusion of novel and structurally unique scaffolds in these libraries is crucial for increasing the chances of finding new drug leads. nih.gov

The this compound scaffold has been successfully integrated into chemical libraries for HTS campaigns. A significant example is the development of inhibitors for the SARS-CoV 3CL protease, a critical enzyme for viral replication. In a high-throughput screen of a large compound collection, a dipeptide-like series of inhibitors was identified. Subsequent optimization led to the synthesis of a library of related compounds, including N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-cyclopropylfuran-2-carboxamide. nih.gov This compound was synthesized as part of a library using a four-component Ugi reaction, showcasing a practical method for incorporating this scaffold into a screening collection. nih.gov

The table below summarizes the synthesis of a representative compound from this library.

| Starting Materials | Reaction Type | Product | Significance |

| Pyridine-3-carboxaldehyde, 4-tert-butylaniline, Furan-2-carboxylic acid, tert-butylisocyanide | Four-Component Ugi Reaction | (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide | Identification of a non-covalent inhibitor of SARS-CoV 3CL protease. nih.gov |

The successful identification of a bioactive compound containing the furan-2-carboxamide core from an HTS campaign highlights the value of including such scaffolds in screening libraries. The unique three-dimensional shape and chemical properties of the this compound motif can lead to interactions with biological targets that are not achieved by more conventional, flatter aromatic structures. The ease of synthesis and diversification of this scaffold makes it an attractive component for enriching chemical libraries and increasing the probability of discovering novel hits in future screening efforts. nih.govassay.works

Q & A

Q. What are the optimal synthetic routes for N-cyclopropylfuran-2-carboxamide in laboratory settings?

The compound is synthesized via nucleophilic acyl substitution between 2-furoyl chloride and cyclopropylamine. A typical procedure (General Protocol A, GP A) involves reacting equimolar amounts of 2-furoyl chloride (1.19 g, 9.09 mmol) with cyclopropylamine in dichloromethane under reflux. The reaction yields this compound as an off-white solid with a 95% yield (1.31 g, 8.67 mmol). Critical parameters include maintaining anhydrous conditions and controlled stoichiometry to minimize side reactions. Post-synthesis purification is achieved via column chromatography or recrystallization .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- 1H NMR : Peaks at δ = 7.39 (t, J = 3.1 Hz, 1H, ArH), 7.03–7.13 (m, 1H, ArH), and 6.40–6.53 (m, 2H, NH/ArH), with cyclopropyl protons at δ = 0.54–0.84 ppm.

- 13C NMR : Signals for the carbonyl group (C=O) at ~157–172 ppm and aromatic carbons at 112–155 ppm.

- HRMS : Validation of molecular ion peaks (e.g., [M+Na]+ for derivatives).

- IR Spectroscopy : Key stretches include amide N-H (~3223 cm⁻¹) and carbonyl C=O (~1633 cm⁻¹) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Discrepancies often arise from solvent effects, impurities, or crystallographic packing. For example:

- Solvent Artifacts : CDCl3 vs. DMSO-d6 can shift NH proton signals. Cross-reference with IR data (amide N-H stretches at ~3223 cm⁻¹) to confirm hydrogen bonding patterns .

- Crystallographic Validation : Use X-ray diffraction (as in ) to resolve ambiguities in planar vs. non-planar amide conformations. Intramolecular interactions (e.g., N–H⋯O=C) can distort NMR signals .

Q. What strategies exist for derivatizing this compound to enhance its reactivity?

- Thiourea Derivatives : React with isothiocyanates (e.g., benzyl isothiocyanate) to form N-(benzylcarbamothioyl)furan-2-carboxamide. This introduces a C=S group (IR: ~1244 cm⁻¹) for coordination chemistry or enzyme inhibition studies .

- Transamidation : Replace the cyclopropyl group via one-pot, two-step transamidation using primary amines. Optimize reaction conditions (e.g., 80°C, DMF) to retain furan ring integrity .

Q. How can the crystal structure and intermolecular interactions of this compound derivatives be analyzed?

- X-ray Crystallography : Resolve dihedral angles between aromatic rings and amide planes. For example, in N-(2-nitrophenyl)furan-2-carboxamide, the phenyl and furan rings form a dihedral angle of 9.71°, stabilized by N–H⋯O hydrogen bonds (2.615 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to predict solubility and crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.